4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone
Description
4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone is a cyclohexanone derivative featuring a pyridine ring substituted with a hydroxyl group at the 3-position. The compound likely exhibits properties common to cyclohexanone derivatives, including keto-enol tautomerism and participation in condensation reactions (e.g., Claisen-Schmidt or Fischer indole syntheses) . Its hydroxyl-pyridinyl substituent may confer unique solubility and electronic characteristics, making it valuable in pharmaceutical or materials science applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(4-oxocyclohexyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C11H13NO2/c13-9-3-1-8(2-4-9)10-7-12-6-5-11(10)14/h5-8H,1-4H2,(H,12,14) |
InChI Key |
RPONRSSXDCJHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CNC=CC2=O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies highlight the ability of compounds similar to 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone to induce apoptosis in cancer cells. For example, derivatives have shown effective anticancer activity against HeLa cells, with IC50 values indicating significant potency (ranging from 0.33 to >100 μM) .
- A study reported that certain derivatives could arrest the cell cycle in the G2/M phase, characteristic of antimitotic agents .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthetic Applications
4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone serves as a versatile building block in organic synthesis. Its unique structure allows for the development of numerous derivatives through various synthetic pathways:
- Multicomponent Reactions (MCRs) :
-
Functionalization of Heterocycles :
- The compound can be used to create novel materials with specific electronic or optical properties, which are valuable in material science .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of several pyridine-containing compounds, including derivatives of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone. The results showed that these compounds could effectively induce apoptosis in Jurkat cells and arrest the cell cycle at specific phases, suggesting their potential as therapeutic agents against various cancers .
Case Study 2: Antimicrobial Efficacy
In a comparative study, derivatives of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone were tested against a range of bacterial strains, including E. coli and S. aureus. The findings indicated that these compounds exhibited significant antimicrobial activity at low concentrations, showcasing their potential as alternatives to traditional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility: Hydroxyl and pyridinyl groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs like 4-heptylcyclohexanone .
- Melting Points: Hydroxyl-substituted derivatives (e.g., 4-(4-hydroxyphenyl)-cyclohexanone) exhibit higher melting points (~99–102°C) due to hydrogen bonding .
Research Findings and Discussion
- Substituent Effects: The hydroxyl group increases hydrogen-bonding capacity, influencing crystallinity and solubility . Ethoxy or dimethylamino groups alter electronic properties, affecting reactivity in polymerizations .
- Crystallography: Even minor substituent changes (e.g., nitro vs. methyl groups in benzylidene derivatives) lead to distinct crystal packing, highlighting structural sensitivity .
- Biological Activity : Hydroxyl and oxime groups enhance binding to biological targets (e.g., estrogen receptors), whereas bulky tert-butyl groups reduce bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving condensation or substitution reactions. For example, cyclohexanone derivatives are often prepared by reacting substituted pyridines with cyclohexanone precursors under acidic or basic conditions. Temperature control (e.g., 60–80°C) and catalysts like NaOH or H₂SO₄ may enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from by-products such as unreacted pyridine derivatives .
Q. How can researchers confirm the structural integrity of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze and NMR spectra to verify the cyclohexanone ring (δ ~2.1–2.5 ppm for ketone protons) and pyridinyl hydroxyl group (δ ~8–10 ppm for aromatic protons).
- IR : Identify the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3600 cm⁻¹ .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to distinguish from structurally similar impurities .
Q. What safety protocols are essential when handling 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as cyclohexanone derivatives can irritate mucous membranes .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone in catalytic hydrogenation?
- Methodological Answer : The hydroxyl group on the pyridine ring can act as a directing group, affecting hydrogenation selectivity. Computational modeling (DFT) predicts electron density distribution, guiding catalyst choice (e.g., Pd/C vs. Raney Ni). Experimental validation under controlled H₂ pressure (1–5 atm) and solvent polarity (e.g., ethanol vs. THF) can optimize conversion to reduced products like 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanol .
Q. What strategies resolve contradictions in spectroscopic data when characterizing synthetic intermediates of this compound?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to assign coupling patterns and identify diastereomers.
- Chromatographic Purity : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to detect trace impurities. Cross-reference with literature retention indices for similar cyclohexanone derivatives .
Q. How can researchers design enantioselective syntheses of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone derivatives?
- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) during key steps like ketone functionalization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies on analogous compounds achieved >90% ee using Rh-catalyzed hydrogenation .
Q. What role does 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone play in pharmaceutical intermediate synthesis?
- Methodological Answer : The compound serves as a scaffold for bioactive molecules. For example, coupling with aryl halides via Suzuki-Miyaura reactions introduces substituents for kinase inhibitors. Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base) to minimize dehydroxylation side reactions .
Data Analysis and Optimization
Q. How can reaction yield discrepancies between batch syntheses be systematically addressed?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor reaction progress and detect intermediate degradation .
Q. What computational tools predict the metabolic stability of derivatives of 4-(4-Hydroxy-pyridin-3-yl)-cyclohexanone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
